molecular formula C10H14ClN3O2 B8637361 tert-butyl 5-chloro-6-hydrazinylpyridine-3-carboxylate

tert-butyl 5-chloro-6-hydrazinylpyridine-3-carboxylate

Cat. No.: B8637361
M. Wt: 243.69 g/mol
InChI Key: WUXSSJYRZIDMEY-UHFFFAOYSA-N
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Description

tert-butyl 5-chloro-6-hydrazinylpyridine-3-carboxylate is a chemical compound that belongs to the class of nicotinic acid derivatives It is characterized by the presence of a tert-butyl group, a chlorine atom, and a hydrazine moiety attached to the nicotinic acid framework

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 5-chloro-6-hydrazinylpyridine-3-carboxylate typically involves the reaction of 5-chloro-6-nitro-nicotinic acid with tert-butyl hydrazine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires heating to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions: tert-butyl 5-chloro-6-hydrazinylpyridine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitro group to an amine.

    Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .

Scientific Research Applications

tert-butyl 5-chloro-6-hydrazinylpyridine-3-carboxylate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

    Industry: It is used in the development of new materials and as a catalyst in chemical reactions

Mechanism of Action

The mechanism of action of tert-butyl 5-chloro-6-hydrazinylpyridine-3-carboxylate involves its interaction with specific molecular targets. The hydrazine moiety can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways, contributing to its biological effects .

Comparison with Similar Compounds

  • Tert-butyl 5-chloro-6-nitronicotinate
  • Tert-butyl 5-chloro-6-aminonicotinate
  • Tert-butyl 5-chloro-6-methylnicotinate

Comparison: tert-butyl 5-chloro-6-hydrazinylpyridine-3-carboxylate is unique due to the presence of the hydrazine moiety, which imparts distinct reactivity and biological activity compared to its analogs. The hydrazine group allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry.

Properties

Molecular Formula

C10H14ClN3O2

Molecular Weight

243.69 g/mol

IUPAC Name

tert-butyl 5-chloro-6-hydrazinylpyridine-3-carboxylate

InChI

InChI=1S/C10H14ClN3O2/c1-10(2,3)16-9(15)6-4-7(11)8(14-12)13-5-6/h4-5H,12H2,1-3H3,(H,13,14)

InChI Key

WUXSSJYRZIDMEY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1=CC(=C(N=C1)NN)Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of tert-butyl 5,6-dichloronicotinate (2.0 g, 8.1 mmol)) in ethanol (40.3 mL) was added hydrazine hydrate (1.18 mL, 24.2 mmol). The mixture was heated 75° C. After 18 h, the mixture was cooled to ambient temperature. The mixture was concentrated to dryness: LC-MS [M+1]=244.1.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
1.18 mL
Type
reactant
Reaction Step One
Quantity
40.3 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution of tert-butyl 5,6-dichloronicotinate (32.3 g, 130 mmol)) in ethanol (651 mL) was added hydrazine hydrate (19 mL, 391 mmol). The mixture was heated 75° C. After 2.5 h, the mixture was cooled to ambient temperature. The mixture was concentrated down to 200 mL of ethanol. The solid crashed out was filtered and washed with dichloromethane to give the hydrochloride salt of the title compound (29 g): LC-MS [M+1]=244.1.
Quantity
32.3 g
Type
reactant
Reaction Step One
Quantity
19 mL
Type
reactant
Reaction Step One
Quantity
651 mL
Type
solvent
Reaction Step One

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